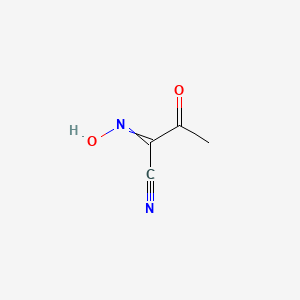
塩化亜鉛水和物
概要
説明
Zinc Chloride Hydrate (ZnCl2·nH2O) is a colorless or white crystalline solid . It is highly soluble in water . It is used as a soldering flux and metal etchant. It is also employed in preserving anatomical specimens, wood preservatives, deodorant, disinfecting and embalming materials .
Synthesis Analysis
The crystallization of the R = 3 hydrate of zinc chloride, [Zn (OH 2) 6 ] [ZnCl 4], is measured by time-resolved synchrotron x-ray diffraction, time-resolved neutron diffraction, and by differential scanning calorimetry . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied using in situ real-time synchrotron radiation XRD .Molecular Structure Analysis
Zinc Chloride Hydrate features ionic bonding between the zinc cation (Zn 2+) and the chloride anions (Cl –) . The structure of a ZnCl 2 molecule is illustrated in the source .Chemical Reactions Analysis
Zinc Chloride Hydrate reacts with ammonia to form complexes . It also decomposes on heating liberating HCl . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied .Physical And Chemical Properties Analysis
Zinc Chloride Hydrate is a white hygroscopic and very deliquescent crystalline solid . It has a density of 2.907 g/cm 3 . It has a melting point of 290 °C and a boiling point of 732 °C . It is soluble in water, ethanol, glycerol, and acetone .作用機序
Target of Action
Zinc chloride hydrate primarily targets various enzymes and proteins in the body. Zinc is a component of approximately 3000 human proteins . It performs catalytic, structural, and regulatory roles in the body .
Mode of Action
Zinc chloride hydrate interacts with its targets in several ways. It performs catalytic roles by participating in enzymatic reactions. Structurally, it is a crucial component of many proteins. It also has regulatory roles, influencing the expression of various genes . For instance, in a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8 .
Biochemical Pathways
Zinc chloride hydrate affects numerous biochemical pathways. It is involved in protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . Zinc is also cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins .
Pharmacokinetics
Zinc chloride hydrate is approximately 33% orally bioavailable in humans, but bioavailability can vary between patients and depending on current zinc levels . Most zinc in the body is reabsorbed, indicating a long duration of action .
Result of Action
The action of zinc chloride hydrate results in various molecular and cellular effects. It restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens . Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion .
Action Environment
The action of zinc chloride hydrate can be influenced by various environmental factors. For instance, the presence of oxygen can cause zinc chloride to oxidize to zinc oxide above 400 °C . Furthermore, the solubility of zinc chloride hydrate in water can affect its action, efficacy, and stability .
実験室実験の利点と制限
Zinc chloride, hydrate has various advantages and limitations for lab experiments. One advantage is that it is a highly soluble compound, which means that it can be easily dissolved in water and other solvents. This property makes it suitable for various applications, including chemical synthesis and catalysis. However, one limitation is that it is a highly hygroscopic compound, which means that it absorbs moisture from the air. This property makes it difficult to handle and store, as it can become contaminated with water and other impurities.
将来の方向性
There are various future directions for the research and development of zinc chloride, hydrate. One direction is the synthesis of new zinc chloride-based catalysts for chemical reactions, which can improve the efficiency and selectivity of the reactions. Another direction is the development of new zinc chloride-based disinfectants and preservatives for medical, dental, and food applications, which can improve the safety and efficacy of these products. Moreover, the role of zinc chloride, hydrate in various physiological processes, including immune function and wound healing, needs to be further explored to develop new therapeutic applications.
Conclusion
In conclusion, zinc chloride, hydrate is a versatile and important chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Zinc chloride, hydrate has immense potential for the development of new catalysts, disinfectants, preservatives, and therapeutic agents. Further research and development in this field can lead to significant advancements in various industries and benefit society as a whole.
科学的研究の応用
排水処理
塩化亜鉛水和物は、排水から重金属を除去するための酸化亜鉛ナノ粒子の合成に使用されます 。これらのナノ粒子の高い表面積と反応性などのユニークな特性により、汚染物質を捕捉して隔離し、水資源を浄化することができます。
バイオマス有効活用における触媒
グリーンケミストリーの分野では、塩化亜鉛水和物はセルロース系バイオマスの有効活用における触媒として重要な役割を果たします 。リグノセルロースや藻類バイオマスなどの低価値基質を、持続可能な化学プロセスの開発に不可欠なさまざまな糖類やフラン化合物などの高価値化学物質に変換します。
金属エッチングとはんだ付けフラックス
塩化亜鉛水和物は、金属エッチング剤およびはんだ付けフラックスとして役立ちます 。金属加工では、はんだ付け前に金属表面を洗浄するために使用され、強固でクリーンな結合を実現します。エッチング剤として、金属表面をさらに処理(積層または彫刻など)するための準備を行います。
木材の防腐と耐火処理
この化合物は、難燃剤と殺菌剤として作用する木材の防腐処理にも使用されます 。塩化亜鉛水和物で木材を処理することにより、腐敗、昆虫、火災に対する耐性が向上し、材料の寿命と安全性が延びます。
繊維産業
繊維産業では、塩化亜鉛水和物は染色および印刷プロセスにおける媒染剤として使用されます 。染料を繊維に固定し、色堅牢度と強度を確保します。さらに、繊維とゴムの加硫プロセスに関与し、材料の耐久性と弾性を向上させます。
生物標本保存
最後に、塩化亜鉛水和物は生物標本の保存にも適用されます 。これは、腐敗を防ぎ、教育および研究目的のために標本の物理的完全性を維持する、防腐処理や剥製に使用されます。
Safety and Hazards
特性
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



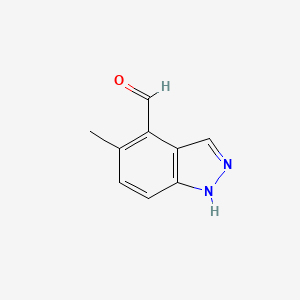
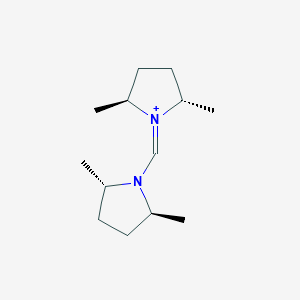
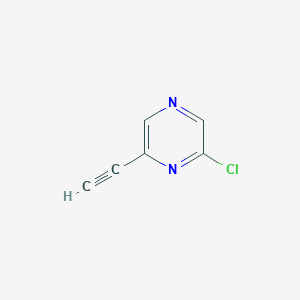
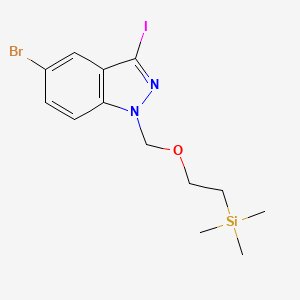

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
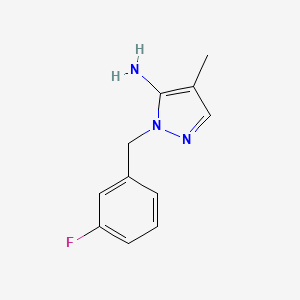
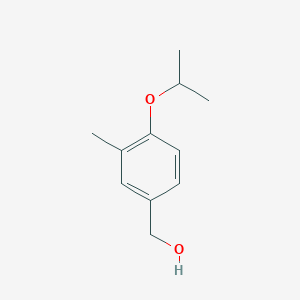
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)
![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)
